molecular formula C10H10BrNO3 B15095641 2-Acetamido-2-(4-bromophenyl)acetic acid

2-Acetamido-2-(4-bromophenyl)acetic acid

Cat. No.: B15095641
M. Wt: 272.09 g/mol
InChI Key: VWLYVLCKSWLEIS-UHFFFAOYSA-N
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Description

2-Acetamido-2-(4-bromophenyl)acetic acid is an organic compound that belongs to the class of acetamido acids It is characterized by the presence of an acetamido group attached to a 4-bromophenyl group, which is further connected to an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetamido-2-(4-bromophenyl)acetic acid typically involves the acylation of 4-bromophenylacetic acid with acetic anhydride in the presence of a base such as pyridine. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the desired product. The reaction conditions generally include refluxing the reactants in an appropriate solvent, such as dichloromethane, for several hours.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of more efficient catalysts and optimized reaction conditions to enhance yield and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis can be employed to achieve better control over the reaction parameters and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-Acetamido-2-(4-bromophenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, yielding a phenylacetic acid derivative.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiourea.

Major Products Formed

    Oxidation: Formation of 4-bromophenylacetic acid derivatives.

    Reduction: Formation of phenylacetic acid derivatives.

    Substitution: Formation of various substituted acetamido acids.

Scientific Research Applications

2-Acetamido-2-(4-bromophenyl)acetic acid has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as an intermediate in the preparation of more complex molecules, including heterocyclic compounds and natural product analogs.

    Biological Studies: Researchers use this compound to study its effects on biological systems, including its potential as an enzyme inhibitor or receptor modulator.

    Industrial Applications: It is employed in the development of new materials and chemical processes, particularly in the field of polymer chemistry.

Mechanism of Action

The mechanism of action of 2-Acetamido-2-(4-bromophenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido group can form hydrogen bonds with active sites, while the bromophenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-Acetamido-2-phenylacetic acid: Lacks the bromine atom, resulting in different reactivity and biological activity.

    2-Acetamido-2-(4-chlorophenyl)acetic acid: Contains a chlorine atom instead of bromine, which can affect its chemical properties and interactions.

    2-Acetamido-2-(4-fluorophenyl)acetic acid: Contains a fluorine atom, leading to variations in its electronic and steric properties.

Uniqueness

2-Acetamido-2-(4-bromophenyl)acetic acid is unique due to the presence of the bromine atom, which imparts distinct reactivity and interaction profiles compared to its analogs. The bromine atom can participate in specific halogen bonding interactions, influencing the compound’s behavior in chemical and biological systems.

Properties

Molecular Formula

C10H10BrNO3

Molecular Weight

272.09 g/mol

IUPAC Name

2-acetamido-2-(4-bromophenyl)acetic acid

InChI

InChI=1S/C10H10BrNO3/c1-6(13)12-9(10(14)15)7-2-4-8(11)5-3-7/h2-5,9H,1H3,(H,12,13)(H,14,15)

InChI Key

VWLYVLCKSWLEIS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(C1=CC=C(C=C1)Br)C(=O)O

Origin of Product

United States

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